molecular formula C25H33NO2 B10893454 N-(9H-xanthen-9-yl)dodecanamide

N-(9H-xanthen-9-yl)dodecanamide

Katalognummer: B10893454
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: SFLWXNXZMJQLOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9H-xanthen-9-yl)dodecanamide is a compound that belongs to the class of xanthone derivatives Xanthones are oxygen-containing heterocycles known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-xanthen-9-yl)dodecanamide typically involves the reaction of 9H-xanthen-9-amine with dodecanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

9H-xanthen-9-amine+dodecanoyl chlorideThis compound+HCl\text{9H-xanthen-9-amine} + \text{dodecanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 9H-xanthen-9-amine+dodecanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

N-(9H-xanthen-9-yl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The xanthone core can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the xanthone core or the amide group.

    Substitution: The compound can undergo substitution reactions at the xanthone core or the dodecanamide chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated xanthone derivatives, while reduction may produce reduced amide derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.

    Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of N-(9H-xanthen-9-yl)dodecanamide involves its interaction with specific molecular targets and pathways. The xanthone core is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways. Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Xanthone: The parent compound with a simpler structure.

    9H-xanthen-9-amine: A precursor in the synthesis of N-(9H-xanthen-9-yl)dodecanamide.

    Dodecanamide: Another amide derivative with a different core structure.

Uniqueness

This compound is unique due to its combination of a xanthone core and a dodecanamide chain. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C25H33NO2

Molekulargewicht

379.5 g/mol

IUPAC-Name

N-(9H-xanthen-9-yl)dodecanamide

InChI

InChI=1S/C25H33NO2/c1-2-3-4-5-6-7-8-9-10-19-24(27)26-25-20-15-11-13-17-22(20)28-23-18-14-12-16-21(23)25/h11-18,25H,2-10,19H2,1H3,(H,26,27)

InChI-Schlüssel

SFLWXNXZMJQLOJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.